molecular formula C10H17NO3 B1298749 4-(Cyclohexylamino)-4-oxobutanoic acid CAS No. 21451-32-1

4-(Cyclohexylamino)-4-oxobutanoic acid

Cat. No. B1298749
Key on ui cas rn: 21451-32-1
M. Wt: 199.25 g/mol
InChI Key: QPFZDZLAUAIBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05484771

Procedure details

Succinic anhydride (2.59 g, 25.9 retool) was dissolved in pyridine (15 ml). Cyclohexylamine was added dropwise to the solution at 0°. Thereafter, the mixture was stirred at room temperature (20°-22°) for 6 h. The pyridine was removed under reduced pressure. The residue was poured into 10% aqueous citric acid. The resulting precipitate was collected, washed thoroughly with 10% aqueous citric acid and then water. The precipitate was dried under vacuum to give the title compound (3.81 g, 74%), mp 168°-170°. The structure of the product was confirmed by NMR.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH:8]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>N1C=CC=CC=1>[CH:8]1([NH:14][C:1](=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
2.59 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred at room temperature (20°-22°) for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyridine was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into 10% aqueous citric acid
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed thoroughly with 10% aqueous citric acid
CUSTOM
Type
CUSTOM
Details
The precipitate was dried under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CCCCC1)NC(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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